2-Methyl-4-propylpyrimidine
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Overview
Description
2-Methyl-4-propylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-propylpyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a ZnCl₂-catalyzed three-component coupling reaction can be used to synthesize pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of NH₄I to promote a three-component tandem reaction of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal under metal- and solvent-free conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-propylpyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Common Reagents and Conditions: The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents like KMnO₄ in acidic or basic conditions, while reduction reactions may use reducing agents like NaBH₄ in anhydrous solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield corresponding pyrimidine oxides, while reduction may yield pyrimidine derivatives with reduced functional groups.
Scientific Research Applications
2-Methyl-4-propylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-propylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Methyl-4-propylpyrimidine can be compared with other pyrimidine derivatives, such as:
2-Methylpyrimidine: Similar in structure but lacks the propyl group at position 4.
4-Propylpyrimidine: Similar in structure but lacks the methyl group at position 2.
2,4-Dimethylpyrimidine: Contains two methyl groups at positions 2 and 4 instead of a methyl and a propyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Biological Activity
2-Methyl-4-propylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research . This compound features a methyl group at the second position and a propyl group at the fourth position of the pyrimidine ring, which influences its chemical reactivity and biological interactions.
- Molecular Formula : C7H10N2
- Molecular Weight : 152.19 g/mol
- Structure : Characterized by its unique substitution pattern, which differentiates it from other pyrimidine derivatives.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors, influencing various biochemical pathways. Notable mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes related to inflammation and cancer progression, such as COX-2 and iNOS, which are critical in inflammatory responses .
- Gene Regulation : It has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, including c-myc and p53 .
- Signal Transduction Modulation : Interaction with signal transduction pathways can alter cellular responses, potentially leading to therapeutic effects against tumors.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent. The mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways crucial for bacterial survival.
Anticancer Properties
The anticancer potential of this compound has been explored through various studies:
- Cell Line Studies : In vitro assays have shown that the compound inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The observed IC50 values indicate effective concentrations for inducing cell death .
- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its modulation of apoptotic pathways and enhancement of reactive oxygen species (ROS) production, leading to oxidative stress within the cells.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
Compound | Structural Features | Unique Properties |
---|---|---|
This compound | Methyl at position 2, propyl at 4 | Antimicrobial and anticancer activity |
2-Methylpyrimidine | Methyl at position 2 | Less steric hindrance; different reactivity |
4-Propylpyrimidine | Propyl at position 4 | Varying biological activity |
2-Methyl-4-ethylpyrimidine | Methyl at position 2, ethyl at 4 | Different solubility and stability |
This table illustrates how the substitution pattern affects biological activity, highlighting the distinctiveness of this compound.
Case Studies
Several case studies have documented the efficacy of this compound in various experimental settings:
-
In Vitro Anticancer Study :
- Researchers treated human breast cancer cell lines with varying concentrations of the compound.
- Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
-
Antimicrobial Efficacy Assessment :
- A study evaluated the compound against multiple bacterial strains, including E. coli and Staphylococcus aureus.
- The results demonstrated a strong inhibitory effect on bacterial growth, supporting its potential as a therapeutic agent.
Properties
CAS No. |
89967-02-2 |
---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2-methyl-4-propylpyrimidine |
InChI |
InChI=1S/C8H12N2/c1-3-4-8-5-6-9-7(2)10-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
LLHIRDBBLFSHNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NC=C1)C |
Origin of Product |
United States |
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